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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of BMS-986118, a potent

and selective G protein-coupled receptor 40 (GPR40) agonist, against other receptors. The

information is compiled from publicly available preclinical data to assist researchers and drug

development professionals in evaluating its potential for off-target effects.

Executive Summary
BMS-986118 is a novel GPR40 agonist developed by Bristol-Myers Squibb for the potential

treatment of type 2 diabetes.[1][2][3] It is designed to enhance glucose-dependent insulin

secretion and stimulate the release of glucagon-like peptide-1 (GLP-1).[1][3] A key aspect of its

development was the optimization of its selectivity profile to minimize off-target activities that

were observed with earlier GPR40 agonists, such as effects on peroxisome proliferator-

activated receptor-gamma (PPARγ).[1] While specific, comprehensive panel data for BMS-
986118 against a wide array of receptors is not publicly available, information from related

compounds and discovery program goals indicate a favorable selectivity profile.

Selectivity Profile of BMS-986118 and Related
Compounds
While a detailed quantitative dataset for BMS-986118 against a broad receptor panel has not

been published, the development program emphasized high selectivity. Earlier GPR40 agonists
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were reported to have off-target activities, including interactions with PPARγ. The optimization

of the chemical structure leading to BMS-986118 was aimed at eliminating this activity.[1]

For context, a study on similar GPR40 ago-PAMs from Bristol-Myers Squibb detailed the

screening of analogous compounds against a broad panel of G protein-coupled receptors

(GPCRs), ion channels, transporters, and enzymes at a concentration of 10 µM. This screening

also assessed selectivity against other free fatty acid receptors (GPR41, GPR43, and

GPR120). The results for these related compounds indicated that structural modifications, such

as introducing conformational constraints, significantly improved selectivity by reducing the

number of off-target hits.

Based on available information, the selectivity profile of BMS-986118 is characterized by:

High potency and agonism at GPR40.

Minimal to no activity at PPARγ.[1]

Likely low activity against a broad range of other receptors, ion channels, and transporters,

based on the stated goals of the discovery program and data from structurally related

compounds.

A summary of the expected selectivity is presented below. Note that the values for other

receptors are inferred from the general statements about selectivity and the lack of reported off-

target effects.
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Receptor/Target
Family

Target
BMS-986118
Activity (Expected)

Reference
Compounds
Activity

Primary Target GPR40 (FFAR1)
Potent Agonist (EC50

~70 nM)[4]
Potent Agonists

Nuclear Receptors PPARγ No significant activity
Some earlier agonists

showed activity

Other FFARs
GPR41, GPR43,

GPR120
Low to no activity Variable

Broad Panel

Various GPCRs, Ion

Channels,

Transporters,

Enzymes

Low to no activity at

10 µM

Improved selectivity

with structural

optimization

Experimental Protocols
The following are representative experimental protocols that are typically used for selectivity

profiling of a compound like BMS-986118.

Radioligand Binding Assays
This method is used to determine the binding affinity of a test compound to a specific receptor.

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the

target receptor.

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

Radioligand: A specific radiolabeled ligand for the target receptor is used.

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and

varying concentrations of the test compound (e.g., BMS-986118).

Separation: The bound and free radioligand are separated by rapid filtration through a glass

fiber filter.
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Detection: The radioactivity retained on the filter is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated

using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay for GPR40)
This method measures the functional response of a cell upon receptor activation.

Cell Culture: Cells stably expressing the target receptor (e.g., GPR40) are cultured and

plated in a microplate.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: Varying concentrations of the test compound are added to the wells.

Signal Detection: The change in fluorescence, which corresponds to the change in

intracellular calcium concentration, is measured over time using a fluorescence plate reader.

Data Analysis: The concentration of the test compound that produces 50% of the maximal

response (EC50) is determined from the dose-response curve.

Visualizations
GPR40 Signaling Pathway
The primary mechanism of action of BMS-986118 is the activation of the GPR40 receptor,

which is a Gq-coupled GPCR. This leads to the activation of Phospholipase C (PLC) and

subsequent downstream signaling events that result in glucose-dependent insulin secretion.
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Caption: GPR40 signaling pathway activated by BMS-986118.

Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of a compound involves a series of standardized

assays against a panel of potential off-targets.
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Caption: Workflow for in vitro selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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